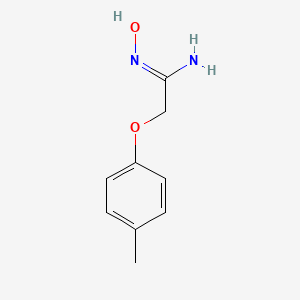

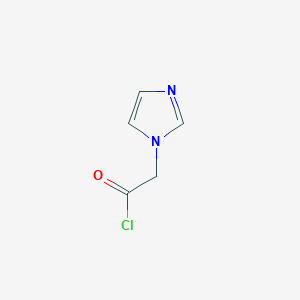

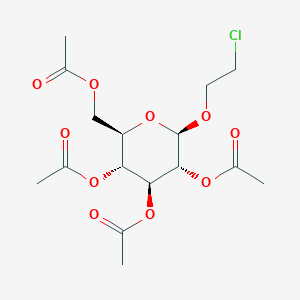

2-Chloroethyl 2,3,4,6-tetra-O-acetyl-beta-D-glucopyranoside

Vue d'ensemble

Description

“2-Chloroethyl 2,3,4,6-tetra-O-acetyl-beta-D-glucopyranoside” is a type of 2-Haloethyl glycoside. These glycosides are useful intermediates in the preparation of the corresponding 2-azidoethyl and 2-aminoethyl glycosides . They are often used to generate multivalent displays of glycosides .

Synthesis Analysis

The synthesis of “this compound” involves the use of 2-Haloethyl glycosides as intermediates. These intermediates are used to generate multivalent displays of glycosides by grafting the azido derivative to alkyne-modified scaffolds by means of Cu-catalyzed azide-alkyne cycloaddition (CuAAC) reactions . Carbohydrate conjugation can also be achieved by the reaction of 2-aminoethyl glycosides with carboxylic acids through peptide coupling methodologies .Applications De Recherche Scientifique

Synthesis and Material Applications

Synthesis Methodology : A study by Yuasa and Yuasa (2004) demonstrated a practical synthesis method for a related compound, 2,3,4,6-Tetra-O-acetyl-1-O-(2-propenyl)-β-d-glucopyranoside, highlighting its efficiency and cost-effectiveness for large-scale preparation, relevant to the synthesis of bioactive agents (Yuasa & Yuasa, 2004).

Physicochemical Characterization : Uhr et al. (2003) explored physicochemical characterization of silicon-containing glycolipids, incorporating derivatives of 2,3,4,6-tetra-O-acetyl-beta-D-glucopyranoside. Their study utilized techniques like DSC, FT-Raman spectroscopy, and X-ray diffraction, providing insights into the design of drug-targeting formulations (Uhr et al., 2003).

Chemical Reactions and Derivatives

Koenigs-Knorr Reaction : Takeo (1979) investigated the Koenigs-Knorr reaction of methyl 4,6-O-benzylidene-β-D-glucopyranoside with 2,3,4,6-tetra-O-acetyl-α-D-glucopyranosyl bromide, contributing to the understanding of glycosylation processes involving similar compounds (Takeo, 1979).

Sulfenic Acids in Carbohydrate Field : Aversa et al. (2005) explored the use of O-protected 1-thio-D-gluco- and -D-mannopyranoses, related to 2,3,4,6-tetra-O-acetyl-beta-D-glucopyranoside, for developing a methodology to access anomeric glycosulfoxides. This research contributes to the understanding of multivalent thiosaccharides with biological significance (Aversa et al., 2005).

Pharmaceutical and Biological Research

Antimicrobial Activity : Hassan et al. (2007) synthesized acyclic and cyclic nucleosides of thieno[2,3-d]pyrimidine derivatives using 2,3,4,6-tetra-O-acetyl-α-D-glucopyranosyl bromide, revealing promising antimicrobial activity. This suggests potential pharmaceutical applications for compounds derived from 2,3,4,6-tetra-O-acetyl-beta-D-glucopyranoside (Hassan et al., 2007).

Apoptosis Induction in Leukemia : Myszka et al. (2003) studied diosgenyl 2-amino-2-deoxy-beta-D-glucopyranoside hydrochloride and its derivatives for their ability to induce apoptosis in B cell chronic leukemia. These compounds, related to 2,3,4,6-tetra-O-acetyl-beta-D-glucopyranoside, showed antitumor activities (Myszka et al., 2003).

Mécanisme D'action

Target of Action

Similar compounds are often used in the synthesis and modification of drugs targeting diseases associated with aberrant protein glycosylation .

Mode of Action

2-Chloroethyl 2,3,4,6-tetra-O-acetyl-beta-D-glucopyranoside is a type of 2-Haloethyl glycoside. These compounds are useful intermediates in the preparation of the corresponding 2-azidoethyl and 2-aminoethyl glycosides . They are often used to generate multivalent displays of glycosides by grafting the azido derivative to alkyne-modified scaffolds by means of Cu-catalyzed azide-alkyne cycloaddition (CuAAC) reactions .

Biochemical Pathways

The compound plays a role in the synthesis of many diverse multivalent constructs, including glycoclusters, modified peptides, proteins, and oligonucleotides, liposomes, nanotubes, and glycopolymers . These constructs can be used in various biochemical pathways, particularly those involving carbohydrate metabolism and glycosylation reactions .

Pharmacokinetics

Its solubility in various solvents such as dcm, chcl3, dmf, dmso, etoac, and meoh suggests that it may have good bioavailability.

Result of Action

Its role in the synthesis of multivalent constructs suggests that it may have significant effects on cellular processes involving these constructs .

Action Environment

Its storage conditions (0 to 8 °c ) suggest that temperature may play a role in its stability.

Propriétés

IUPAC Name |

[(2R,3R,4S,5R,6R)-3,4,5-triacetyloxy-6-(2-chloroethoxy)oxan-2-yl]methyl acetate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H23ClO10/c1-8(18)23-7-12-13(24-9(2)19)14(25-10(3)20)15(26-11(4)21)16(27-12)22-6-5-17/h12-16H,5-7H2,1-4H3/t12-,13-,14+,15-,16-/m1/s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZCFSGFSMIWNIIA-IBEHDNSVSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)OCC1C(C(C(C(O1)OCCCl)OC(=O)C)OC(=O)C)OC(=O)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(=O)OC[C@@H]1[C@H]([C@@H]([C@H]([C@@H](O1)OCCCl)OC(=O)C)OC(=O)C)OC(=O)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H23ClO10 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

410.8 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.